molecular formula C18H22N2OS B4557875 1-[1-(4-Ethylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea

1-[1-(4-Ethylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea

Cat. No.: B4557875
M. Wt: 314.4 g/mol
InChI Key: PBPZYAJWZRYVCZ-UHFFFAOYSA-N
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Description

1-[1-(4-Ethylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Ethylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea typically involves the reaction of 1-(4-ethylphenyl)ethanamine with 3-methoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Ethylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nitric acid, halogens; reactions are usually conducted in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Nitrated or halogenated aromatic compounds

Scientific Research Applications

1-[1-(4-Ethylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-dependent enzymes.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 1-[1-(4-Ethylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in enzymes, leading to the inhibition of their activity. This interaction is facilitated by the thiourea moiety, which acts as a nucleophile and reacts with electrophilic centers in the target molecules. Additionally, the aromatic rings in the compound may engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Ethylphenyl)ethyl]-3-(2-methoxyphenyl)thiourea
  • 1-(4-Ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea

Uniqueness

1-[1-(4-Ethylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea is unique due to the specific positioning of the ethylphenyl and methoxyphenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-[1-(4-ethylphenyl)ethyl]-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-4-14-8-10-15(11-9-14)13(2)19-18(22)20-16-6-5-7-17(12-16)21-3/h5-13H,4H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPZYAJWZRYVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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